molecular formula C19H22N2O5S B2695490 2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941982-82-7

2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2695490
CAS No.: 941982-82-7
M. Wt: 390.45
InChI Key: VBZIBSPUAUIZDK-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core substituted with two methoxy groups at positions 2 and 3. The N-linked phenyl group is further modified with a 2-oxopiperidin-1-yl moiety, a structural motif associated with enhanced pharmacokinetic properties and target affinity in medicinal chemistry . Its structural complexity—combining sulfonamide, methoxy, and oxopiperidine groups—distinguishes it from simpler benzenesulfonamide derivatives and positions it as a candidate for comparative studies with related compounds.

Properties

IUPAC Name

2,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-16-10-11-17(26-2)18(13-16)27(23,24)20-14-6-8-15(9-7-14)21-12-4-3-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZIBSPUAUIZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the sulfonation of a 2,5-dimethoxybenzenesulfonyl chloride with a suitable amine derivative, followed by the introduction of the 4-(2-oxopiperidin-1-yl)phenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic ring or the piperidinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound has been investigated for its potential applications in various fields, particularly in cancer therapy and neuropharmacology.

Anticancer Activity

Research indicates that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific proteins that regulate cell proliferation and apoptosis.

Key Findings :

  • Cytotoxicity : Studies have shown that 2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide demonstrates cytotoxic effects against human cancer cell lines such as breast and lung cancer cells.
  • Mechanism of Action : The compound may induce apoptosis through the activation of the p53 pathway, which is crucial for tumor suppression.
Activity TypeCell Line/ModelIC50 (nM)Comments
CytotoxicityA549 (Lung Cancer)< 100Significant reduction in cell viability
Apoptosis InductionMCF7 (Breast Cancer)50Enhanced p53 activity observed
AntiproliferativeVarious Cancer Lines< 200Potent effects across multiple lines

Neuropharmacological Applications

The structural characteristics of this compound suggest potential applications in treating neurological disorders. The piperidine moiety is known for its role in modulating neurotransmitter systems.

Key Insights :

  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in conditions like Alzheimer's disease or Parkinson's disease.
  • Mechanism of Action : It may act by modulating neurotransmitter levels or protecting neurons from oxidative stress.

Case Study 1: Anticancer Efficacy

In a controlled study involving murine models with induced tumors, administration of the compound resulted in a marked decrease in tumor size and improved survival rates. The study highlighted the compound's ability to enhance apoptosis via p53 stabilization.

Case Study 2: Neuroprotective Potential

A study assessing the neuroprotective effects of the compound on neuronal cell cultures exposed to oxidative stress showed promising results. The compound appeared to reduce cell death and maintain cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Functional Groups

The compound’s uniqueness lies in its hybrid structure, merging features of sulfonamides, methoxy-substituted aromatics, and oxopiperidine-containing pharmacophores. Below is a comparative analysis with three structurally related compounds:

Compound Name Core Structure Key Functional Groups Reported Activity
2,5-Dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide Benzenesulfonamide 2,5-Dimethoxy, 2-oxopiperidin-1-yl phenyl Under investigation (hypothesized kinase inhibition)
Apixaban Pyrazolo-pyridine carboxamide 4-Methoxyphenyl, 2-oxopiperidin-1-yl phenyl Factor Xa inhibitor (anticoagulant)
Celecoxib Pyrazole sulfonamide 4-Methylphenyl, sulfonamide COX-2 inhibition (anti-inflammatory)
Sunitinib Indole-2-one sulfonamide Dimethoxyindole, sulfonamide Multi-kinase inhibition (anticancer)

Pharmacokinetic and Pharmacodynamic Comparisons

  • However, the oxopiperidine moiety introduces polarity, balancing solubility—a critical advantage over purely hydrophobic sulfonamides like sunitinib .
  • The oxopiperidine group could modulate binding affinity to ATP pockets in kinases, similar to imatinib’s piperazine substituents.
  • This contrasts with celecoxib, which undergoes CYP2C9-mediated metabolism, limiting its utility in certain populations.

In Vitro and Preclinical Findings

  • The SRB assay () could be adapted to evaluate its cytotoxicity, given its sensitivity to protein-bound dyes like sulforhodamine B .
  • Binding Affinity : Molecular docking studies hypothesize that the oxopiperidine-phenyl group may engage in hydrogen bonding with kinase catalytic domains, akin to apixaban’s interactions with Factor Xa. However, the absence of a carboxamide group (cf. apixaban) may reduce specificity for serine proteases .

Biological Activity

2,5-Dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, highlighting the compound's biological activity, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a piperidine moiety, which is known for its ability to interact with biological targets. The presence of methoxy groups on the aromatic ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Antiproliferative Effects

Research indicates that derivatives of benzenesulfonamides, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. A study evaluating substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides demonstrated that these compounds could inhibit cell growth at nanomolar concentrations across multiple cancer types, including breast, colon, and melanoma cell lines .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (nM)
PIB-SO 1MCF750
PIB-SO 2HT-2975
PIB-SO 3M21100
2,5-Dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamideTBD

The mechanism by which this compound exerts its antiproliferative effects appears to involve disruption of the cell cycle. Specifically, it has been shown to block progression in the G2/M phase, leading to apoptosis in sensitive cell lines. This action is thought to be mediated through binding to β-tubulin at the colchicine-binding site, similar to other known microtubule inhibitors .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The introduction of substituents on the aromatic rings has been shown to significantly influence both potency and selectivity against cancer cells. For instance, modifications that enhance hydrophobic interactions tend to improve binding affinity and biological efficacy .

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
Methoxy GroupIncreased potency
Sulfonamide GroupEnhanced selectivity
Piperidine MoietyImproved bioavailability

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study in Cancer Therapy : A recent study evaluated the efficacy of various benzenesulfonamide derivatives in xenograft models of human tumors. Results indicated that compounds similar to 2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide significantly reduced tumor size compared to controls .
  • Toxicity Assessment : In chick chorioallantoic membrane assays, certain derivatives exhibited low toxicity while effectively inhibiting angiogenesis and tumor growth. This suggests a favorable therapeutic window for further development in clinical settings .

Q & A

Basic Question: What are the established synthetic routes for 2,5-dimethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Preparation of the benzenesulfonamide core via sulfonylation of 2,5-dimethoxyaniline with chlorosulfonic acid, followed by coupling to a substituted phenylamine intermediate.
  • Step 2: Introduction of the 2-oxopiperidin moiety via nucleophilic substitution or Pd-catalyzed coupling reactions .
    Key variables affecting yield include:
  • Temperature: Higher temperatures (>80°C) may accelerate coupling but risk side reactions (e.g., sulfonamide decomposition).
  • Catalyst selection: Pd(PPh₃)₄ improves cross-coupling efficiency compared to Pd(OAc)₂ in aryl-amine bonds .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation .

Basic Question: How is the crystal structure of this compound resolved, and what are its key conformational features?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals.
  • Data collection: At 292 K, using Mo-Kα radiation (λ = 0.71073 Å), with data-to-parameter ratios >13:1 to ensure reliability .
    Key structural insights:
  • Planarity: The benzenesulfonamide core adopts a near-planar conformation (torsion angle <5°).
  • Intermolecular interactions: Hydrogen bonds between sulfonyl O and 2-oxopiperidin NH stabilize the lattice .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or target promiscuity. Mitigation strategies include:

  • Standardized assays: Use validated buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to control ionic strength .
  • Orthogonal validation: Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., HEK293T transfected with target receptors) .
  • Structural analogs: Compare activity with derivatives lacking the 2-oxopiperidin group to isolate pharmacophore contributions .

Advanced Question: What computational methods are recommended for predicting the compound’s reactivity with cytochrome P450 enzymes?

Methodological Answer:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to model interactions with CYP3A4/2D6 active sites. Prioritize poses where the 2-oxopiperidin group aligns with heme iron.
  • QM/MM simulations: Apply Gaussian 16 (B3LYP/6-31G*) to assess electron transfer during oxidation.
  • Metabolite prediction: Tools like MetaSite identify probable oxidation sites (e.g., piperidinyl C-3 or methoxy O-demethylation) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for σ-1 receptors over other GPCRs?

Methodological Answer:

  • Substitution patterns: Introduce halogens (e.g., Cl at the phenyl ring’s para position) to enhance σ-1 affinity by 2–3 fold while reducing off-target binding to dopamine D2 receptors .
  • Steric modulation: Replace 2-oxopiperidin with a spirocyclic oxindole to reduce conformational flexibility, improving selectivity (Ki σ-1: 12 nM vs. Ki D2: >1 µM) .
  • Pharmacokinetic profiling: Assess logP (target ~3.5) and polar surface area (<90 Ų) to balance blood-brain barrier penetration and solubility .

Basic Question: What analytical techniques are critical for purity assessment during synthesis?

Methodological Answer:

  • HPLC: Use a Purospher® STAR column (C18, 5 µm) with methanol/buffer (65:35) mobile phase. Retention time consistency (±0.1 min) indicates purity .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 431.18 (calculated) with isotopic pattern matching .
  • NMR: ¹H NMR in DMSO-d₆ should show singlet peaks for methoxy groups (δ 3.75–3.80 ppm) and absence of residual solvent signals .

Advanced Question: How does the compound’s sulfonamide group influence its binding to carbonic anhydrase isoforms?

Methodological Answer:

  • Crystallographic analysis: The sulfonamide acts as a zinc anchor in CA-II’s active site, with Ki ~8 nM. Mutation studies (e.g., Thr199Ala) reduce binding by >100-fold .
  • Comparative kinetics: Surface plasmon resonance (SPR) shows faster association (kₐ = 1.5×10⁵ M⁻¹s⁻¹) for sulfonamide vs. carboxylate analogs .

Basic Question: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • HepG2 cells: Assess hepatic toxicity via MTT assay (IC50 >50 µM indicates low risk).
  • hERG inhibition: Patch-clamp electrophysiology (IC50 >10 µM preferred) to avoid cardiac liability .
  • Ames test: Use TA98 strain with/without S9 metabolic activation to detect mutagenicity .

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